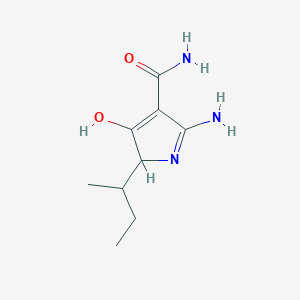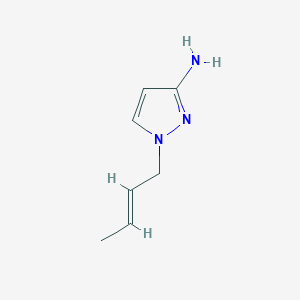![molecular formula C9H10BrClS B13170856 2-Bromo-3-{[1-(chloromethyl)cyclopropyl]methyl}thiophene](/img/structure/B13170856.png)
2-Bromo-3-{[1-(chloromethyl)cyclopropyl]methyl}thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3-{[1-(chloromethyl)cyclopropyl]methyl}thiophene is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the second position and a {[1-(chloromethyl)cyclopropyl]methyl} group at the third position of the thiophene ring. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-{[1-(chloromethyl)cyclopropyl]methyl}thiophene typically involves multiple steps. One common method includes the bromination of 3-{[1-(chloromethyl)cyclopropyl]methyl}thiophene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often require controlled temperatures and specific reaction times to ensure the selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis.
化学反応の分析
Types of Reactions
2-Bromo-3-{[1-(chloromethyl)cyclopropyl]methyl}thiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the cyclopropyl group.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide, thiols, or alkoxides in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
Substitution Reactions: Products include various substituted thiophenes depending on the nucleophile used.
Oxidation Reactions: Products include thiophene sulfoxides or sulfones.
Reduction Reactions: Products include dehalogenated thiophenes or modified cyclopropyl derivatives.
科学的研究の応用
2-Bromo-3-{[1-(chloromethyl)cyclopropyl]methyl}thiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism of action of 2-Bromo-3-{[1-(chloromethyl)cyclopropyl]methyl}thiophene depends on its specific application. In chemical reactions, the bromine atom and the {[1-(chloromethyl)cyclopropyl]methyl} group play crucial roles in determining the reactivity and selectivity of the compound. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Bromo-3-methylthiophene: Lacks the {[1-(chloromethyl)cyclopropyl]methyl} group, making it less sterically hindered and potentially more reactive in certain reactions.
3-{[1-(chloromethyl)cyclopropyl]methyl}thiophene:
2-Chloro-3-{[1-(chloromethyl)cyclopropyl]methyl}thiophene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness
2-Bromo-3-{[1-(chloromethyl)cyclopropyl]methyl}thiophene is unique due to the combination of the bromine atom and the {[1-(chloromethyl)cyclopropyl]methyl} group. This unique structure imparts specific reactivity and properties that can be exploited in various chemical and biological applications.
特性
分子式 |
C9H10BrClS |
|---|---|
分子量 |
265.60 g/mol |
IUPAC名 |
2-bromo-3-[[1-(chloromethyl)cyclopropyl]methyl]thiophene |
InChI |
InChI=1S/C9H10BrClS/c10-8-7(1-4-12-8)5-9(6-11)2-3-9/h1,4H,2-3,5-6H2 |
InChIキー |
JNAAEZMBPWUKQG-UHFFFAOYSA-N |
正規SMILES |
C1CC1(CC2=C(SC=C2)Br)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl bis[(R)-(benzylamino)(phenyl)methyl]phosphinate](/img/structure/B13170778.png)
![10-Amino-6-thia-1,8-diazatricyclo[7.4.0.0(3),]trideca-3(7),4,8-trien-2-one](/img/structure/B13170781.png)
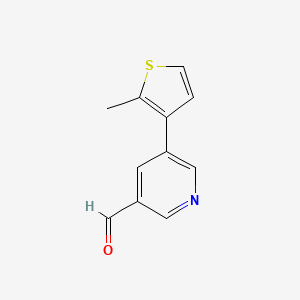
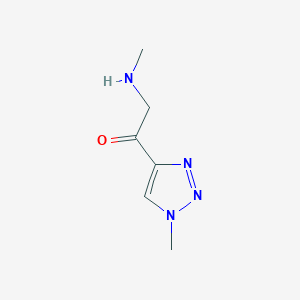

![3-[(Azetidin-1-yl)methyl]-5-fluorobenzoic acid](/img/structure/B13170804.png)
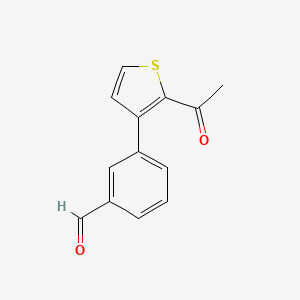
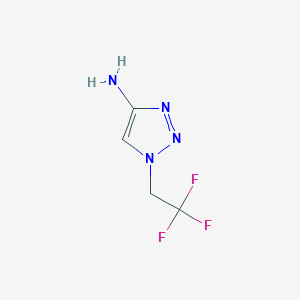
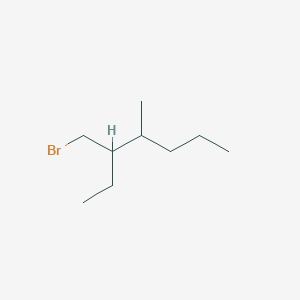

![1-(4-Bromophenyl)-2-[(2,2-difluoroethenyl)oxy]ethan-1-one](/img/structure/B13170835.png)
